An In-depth Technical Guide to 1,8-Bis(triethoxysilyl)octane: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,8-Bis(triethoxysilyl)octane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1,8-Bis(triethoxysilyl)octane. This bifunctional organosilane is a versatile molecule utilized in surface modification, as a coupling agent, and in the development of advanced materials, including those with potential applications in the biomedical field.
Core Chemical and Physical Properties
1,8-Bis(triethoxysilyl)octane is a colorless liquid characterized by two triethoxysilyl groups at the termini of an eight-carbon alkyl chain. This structure imparts both hydrophobic (the octane (B31449) backbone) and reactive hydrophilic (the terminal silane (B1218182) groups) characteristics to the molecule.
Structural and Identification Data
| Property | Value |
| IUPAC Name | triethoxy(8-triethoxysilyloctyl)silane[1] |
| CAS Number | 52217-60-4[1][2][3] |
| Molecular Formula | C₂₀H₄₆O₆Si₂[1][2][3] |
| Molecular Weight | 438.7 g/mol [1] |
| Synonyms | 4,4,13,13-tetraethoxy-3,14-dioxa-4,13-disilahexadecane[1] |
Physicochemical Data
| Property | Value |
| Appearance | Colorless Liquid |
| Boiling Point | 172-175 °C at 0.75 mmHg |
| Density | 0.926 g/mL |
| Refractive Index (n²⁰/D) | 1.4240 |
Molecular Structure and Reactivity
The fundamental structure of 1,8-Bis(triethoxysilyl)octane consists of a flexible octane linker connecting two silicon atoms, each bonded to three ethoxy groups.
Caption: Molecular structure of 1,8-Bis(triethoxysilyl)octane.
The key to the utility of 1,8-Bis(triethoxysilyl)octane lies in the reactivity of the triethoxysilyl groups. These groups can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. The hydrolysis is a critical first step for the subsequent condensation and formation of stable siloxane (Si-O-Si) bonds, which are fundamental to its function as a coupling agent and for surface modification.
Hydrolysis and Condensation Pathway
The hydrolysis of the ethoxy groups is followed by a condensation reaction, which can proceed in two ways: condensation with other silanol groups to form a polysiloxane network, or reaction with hydroxyl groups on a substrate surface to form a covalent bond.
Caption: Hydrolysis and condensation pathway of 1,8-Bis(triethoxysilyl)octane.
Experimental Protocols
Representative Synthesis: Hydrosilylation of 1,7-Octadiene (B165261)
A common and effective method for the synthesis of 1,8-Bis(triethoxysilyl)octane is the platinum-catalyzed hydrosilylation of 1,7-octadiene with triethoxysilane. The following is a representative protocol based on established procedures for similar reactions.
Materials:
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1,7-octadiene
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Triethoxysilane
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Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
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Anhydrous toluene (B28343)
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Inert gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is flushed with an inert gas.
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Reagent Addition: 1,7-octadiene is dissolved in anhydrous toluene and added to the flask. A catalytic amount of Karstedt's catalyst is then introduced.
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Hydrosilylation: Triethoxysilane is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature may need to be controlled with a water bath.
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Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials.
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield 1,8-Bis(triethoxysilyl)octane as a clear, colorless liquid.
Applications in Research and Drug Development
The unique bifunctional nature of 1,8-Bis(triethoxysilyl)octane makes it a valuable tool in various applications, particularly in the surface functionalization of materials.
Surface Modification of Nanoparticles
In the field of drug development, nanoparticles are extensively investigated as drug delivery vehicles. The surface properties of these nanoparticles are critical for their stability, biocompatibility, and targeting capabilities. 1,8-Bis(triethoxysilyl)octane can be used to modify the surface of silica-based or other metal oxide nanoparticles.
The process involves the hydrolysis of the triethoxysilyl groups and subsequent condensation onto the nanoparticle surface, creating a hydrophobic alkyl chain layer. This can be used to:
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Encapsulate Hydrophobic Drugs: The hydrophobic layer can enhance the loading capacity of lipophilic drugs within the nanoparticle core.
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Improve Stability: The surface coating can prevent aggregation and improve the colloidal stability of the nanoparticles in biological media.
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Facilitate Further Functionalization: While the octane chain is hydrophobic, the silane chemistry allows for co-condensation with other functional silanes to introduce a variety of chemical groups (e.g., amines, carboxylates) for the attachment of targeting ligands or imaging agents.
Experimental Workflow: Nanoparticle Functionalization
Caption: Workflow for nanoparticle surface functionalization.
Safety and Handling
1,8-Bis(triethoxysilyl)octane is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water.
This guide provides a foundational understanding of 1,8-Bis(triethoxysilyl)octane for its application in scientific research and development. For specific experimental applications, further optimization of reaction conditions and characterization of the resulting materials are recommended.
